8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride
Overview
Description
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is a heterocyclic compound with the molecular formula C6H4BrCl2N3 It is characterized by the presence of bromine and chlorine atoms attached to an imidazo[1,2-b]pyridazine core
Mechanism of Action
Target of Action
The primary targets of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride are currently under investigation. As a unique chemical compound, it may interact with various biological targets, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently under study. As research progresses, more information about its effects will become available .
Preparation Methods
The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-bromo-6-chloropyridazine.
Cyclization Reaction: The key step involves the cyclization of the starting material to form the imidazo[1,2-b]pyridazine core. This is achieved by reacting the starting material with appropriate reagents under controlled conditions.
Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions, which are carried out using reagents such as bromine and chlorine gas or their derivatives.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride can be compared with other similar compounds, such as:
6-Chloroimidazo[1,2-b]pyridazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-Bromoimidazo[1,2-b]pyridazine: Lacks the chlorine atom, leading to differences in its chemical properties and applications.
Imidazo[1,2-b]pyridazine Derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3.ClH/c7-4-3-5(8)10-11-2-1-9-6(4)11;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJJRUBYJAUYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855745 | |
Record name | 8-Bromo-6-chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933034-89-0 | |
Record name | 8-Bromo-6-chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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